molecular formula C21H19N9O6S2 B15141088 4-[[4-(3-Nitroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide

4-[[4-(3-Nitroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide

Cat. No.: B15141088
M. Wt: 557.6 g/mol
InChI Key: UYTXZVYAKOGUEL-UHFFFAOYSA-N
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Description

4-[[4-(3-Nitroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This particular compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups such as nitro, sulfonamide, and triazine.

Preparation Methods

The synthesis of 4-[[4-(3-Nitroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide involves several steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the triazine core: This is typically achieved through the reaction of cyanuric chloride with appropriate amines under controlled conditions.

    Introduction of the nitroanilino group: This step involves the nitration of aniline followed by its coupling with the triazine core.

    Sulfonamide formation:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-[[4-(3-Nitroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the triazine ring and the formation of simpler compounds.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[[4-(3-Nitroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s antibacterial properties make it a subject of study in microbiology and pharmacology, particularly in the development of new antibiotics.

    Medicine: Its potential therapeutic effects are explored in the treatment of bacterial infections and other medical conditions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stable and reactive nature.

Mechanism of Action

The mechanism of action of 4-[[4-(3-Nitroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, an essential nutrient for bacterial growth and replication. This leads to the inhibition of bacterial cell division and ultimately, cell death.

Comparison with Similar Compounds

4-[[4-(3-Nitroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide can be compared with other sulfonamides such as:

    Sulfamethoxazole: A widely used antibiotic with a similar mechanism of action but a simpler structure.

    Sulfadiazine: Another sulfonamide antibiotic with a different substitution pattern on the aromatic ring.

    Sulfapyridine: Known for its use in the treatment of dermatitis herpetiformis and rheumatoid arthritis.

The uniqueness of this compound lies in its complex structure, which may offer distinct pharmacokinetic and pharmacodynamic properties compared to simpler sulfonamides.

Properties

Molecular Formula

C21H19N9O6S2

Molecular Weight

557.6 g/mol

IUPAC Name

4-[[4-(3-nitroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide

InChI

InChI=1S/C21H19N9O6S2/c22-37(33,34)17-8-4-13(5-9-17)24-19-27-20(25-14-6-10-18(11-7-14)38(23,35)36)29-21(28-19)26-15-2-1-3-16(12-15)30(31)32/h1-12H,(H2,22,33,34)(H2,23,35,36)(H3,24,25,26,27,28,29)

InChI Key

UYTXZVYAKOGUEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=NC(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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